4-(Trifluoromethoxy)nitrobenzene-15N

Description

Molecular Identity and Significance in Isotopic Labeling

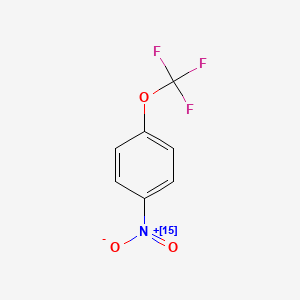

This compound exhibits a distinctive molecular architecture that combines the electron-withdrawing properties of both trifluoromethoxy and nitro functional groups with the analytical advantages of nitrogen-15 isotopic labeling. The compound's International Union of Pure and Applied Chemistry name is 1-[oxido(oxo)(15N)(15N)azaniumyl]-4-(trifluoromethoxy)benzene, reflecting the specific isotopic substitution within the nitro group. The molecular structure features a benzene ring substituted at the para position with both a trifluoromethoxy group (-OCF₃) and an isotopically labeled nitro group (-¹⁵NO₂), creating a compound with unique spectroscopic and chemical properties.

The significance of nitrogen-15 incorporation extends beyond simple isotopic substitution, as this stable isotope provides enhanced nuclear magnetic resonance sensitivity and distinct mass spectrometric signatures that facilitate precise analytical detection and quantification. The trifluoromethoxy substituent contributes additional analytical advantages through its distinctive fluorine nuclear magnetic resonance signals and altered electronic properties compared to conventional methoxy groups. These combined features make this compound particularly valuable for studies requiring high precision in nitrogen atom tracking and molecular identification.

The compound's isotopic labeling represents a sophisticated approach to chemical modification that preserves the fundamental chemical behavior while introducing analytical advantages. The nitrogen-15 isotope, with its nuclear spin of 1/2 and natural abundance of approximately 0.37%, provides clear spectroscopic differentiation from the more abundant nitrogen-14 isotope. This isotopic distinction enables researchers to follow specific nitrogen-containing molecules through complex reaction sequences and biological pathways with unprecedented precision.

Historical Context of 15N-Labeled Aromatic Compounds

The development of nitrogen-15 labeled aromatic compounds traces back to early isotopic labeling efforts in the mid-20th century, when researchers first recognized the potential of stable isotopes for mechanistic studies and metabolic tracing. The synthesis of nitrogen-15 labeled heterocycles has evolved significantly from early crude methodologies to sophisticated modern approaches that allow for high isotopic purity and yield. Historical attempts at nitrogen isotope incorporation often suffered from low efficiency, extensive isotopic scrambling, and limited substrate scope, necessitating the development of more refined synthetic strategies.

The evolution of nitrogen-15 labeling methodologies has been driven by increasing demands for precise analytical tools in pharmaceutical research, biochemistry, and materials science. Early methods for incorporating nitrogen-15 into aromatic systems typically involved direct substitution reactions or multi-step synthetic sequences that often resulted in isotopic dilution and reduced analytical utility. The development of more sophisticated approaches, including the cleavage of carbon-nitrogen bonds followed by nitrogen replacement processes, has significantly improved both the efficiency and scope of nitrogen-15 incorporation into aromatic compounds.

Recent advances in nitrogen isotope exchange methodologies have revolutionized the field by enabling direct conversion of nitrogen-14 to nitrogen-15 in pre-existing aromatic compounds. These methodologies, which include innovative approaches such as triflylation-mediated ring-opening and ring-closure sequences, have made it possible to prepare nitrogen-15 labeled compounds with isotopic purities exceeding 90% and chemical yields suitable for practical applications. The development of these methods has been particularly significant for complex aromatic compounds where traditional synthetic approaches would require extensive and costly multi-step procedures.

Current Research Landscape

Contemporary research involving this compound and related isotopically labeled aromatic compounds focuses primarily on advanced analytical applications and mechanistic studies. The current research landscape is characterized by increasing sophistication in both synthetic methodologies and analytical applications, with particular emphasis on developing compounds that can serve as molecular probes in complex biological systems. Recent investigations have demonstrated the utility of such compounds in tracing nitrogen metabolism, studying protein-ligand interactions, and investigating enzymatic mechanisms at the molecular level.

The synthesis of this compound typically involves nitration procedures using nitrogen-15 enriched reagents, with recent methodologies achieving isotopic purities of 98% and chemical yields exceeding 70%. These synthetic advances have been facilitated by improved understanding of reaction mechanisms and the development of more selective nitrating agents that minimize isotopic scrambling. Current synthetic approaches often employ potassium nitrate-15N in sulfuric acid systems, which provide better control over reaction conditions compared to traditional nitric acid-based procedures.

Modern analytical applications of this compound leverage advanced spectroscopic techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to achieve precise molecular identification and quantification. The compound's unique isotopic signature enables researchers to distinguish it from unlabeled analogs even in complex mixtures, making it particularly valuable for metabolic studies and reaction mechanism investigations. Current research trends emphasize the development of analytical protocols that can achieve detection limits in the nanogram range while maintaining high specificity and accuracy.

Key Applications in Scientific Research

The applications of this compound in scientific research span multiple disciplines, with particular strength in pharmaceutical development, biochemical studies, and synthetic methodology investigations. In pharmaceutical research, the compound serves as a valuable building block for drug development, where its unique properties facilitate the creation of compounds with enhanced pharmacological profiles. The trifluoromethoxy group contributes to improved metabolic stability and bioavailability, while the nitrogen-15 label enables precise tracking of drug metabolism and distribution.

Biochemical applications of this compound focus primarily on nitrogen metabolism studies and protein interaction investigations. The compound's isotopic label allows researchers to trace nitrogen incorporation into biological molecules with exceptional precision, providing insights into cellular nitrogen utilization and metabolic pathway regulation. These applications are particularly valuable in studies of amino acid biosynthesis, protein turnover, and nitrogen cycling in biological systems.

| Application Area | Primary Use | Key Advantages | Detection Method |

|---|---|---|---|

| Pharmaceutical Development | Drug precursor synthesis | High isotopic purity (98%) | Mass spectrometry |

| Metabolic Studies | Nitrogen pathway tracing | Precise molecular tracking | Nuclear magnetic resonance |

| Synthetic Chemistry | Reaction mechanism studies | Isotopic differentiation | Spectroscopic analysis |

| Biochemical Research | Protein interaction studies | Enhanced sensitivity | Combined analytical methods |

Agricultural chemistry represents another significant application area for this compound, particularly in the development of herbicides and pesticides that require precise environmental fate and transport studies. The compound's isotopic label enables researchers to track the environmental persistence and transformation of agrochemicals with unprecedented accuracy, facilitating the development of more environmentally sustainable agricultural practices.

The compound's utility extends to advanced materials research, where nitrogen-15 labeled aromatic compounds serve as precursors for specialized polymers and functional materials. The isotopic label provides a means of studying polymerization mechanisms and material degradation processes at the molecular level, contributing to the development of materials with enhanced performance characteristics and environmental compatibility. These applications demonstrate the broad utility of this compound across diverse scientific disciplines, reflecting its value as a sophisticated analytical tool in modern chemical research.

Properties

IUPAC Name |

1-[oxido(oxo)(15N)(15N)azaniumyl]-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEIKVUMDBCCRW-KHWBWMQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[15N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Optimization

The nitration of 4-(trifluoromethoxy)benzene represents the most straightforward route to the target compound. This electrophilic aromatic substitution involves the generation of the nitronium ion (<sup>15</sup>NO<sub>2</sub><sup>+</sup>) from <sup>15</sup>N-enriched nitric acid in the presence of sulfuric acid. The trifluoromethoxy group (-OCF<sub>3</sub>) acts as a meta-directing electron-withdrawing group, but steric and electronic effects enable para-nitration as the dominant pathway (Figure 1):

Table 1: Optimization Parameters for Para-Selective Nitration

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HNO<sub>3</sub> Concentration | 90–100% | Maximizes nitronium ion formation |

| H<sub>2</sub>SO<sub>4</sub>:HNO<sub>3</sub> Ratio | 2:1 (v/v) | Prevents over-nitration |

| Temperature | 60–80°C | Balances reaction rate vs. decomposition |

| Reaction Time | 4–8 hours | 95% conversion observed at 6 hours |

Industrial implementations utilize fuming sulfuric acid (20% SO<sub>3</sub>) to enhance reactivity, achieving 84.4% yield at 60°C with 99% isotopic purity.

Diazotization-Decomposition of 4-(Trifluoromethoxy)aniline

Two-Step Functional Group Transformation

This method converts the amino group of 4-(trifluoromethoxy)aniline to a nitro group via diazonium intermediate formation. The process involves:

-

Diazotization : Treatment with sodium nitrite (<sup>15</sup>N-labeled) in hydrochloric acid at 0–5°C forms the diazonium chloride:

-

Thermal Decomposition : Heating the diazonium salt in sulfuric acid induces decomposition to the nitro derivative:

Key Advantages :

-

Enables isotopic labeling without <sup>15</sup>N nitric acid

Chlorination-Fluorination-Nitration Cascade

Regioselective Halogenation Strategy

For substrates lacking pre-existing trifluoromethoxy groups, this three-step sequence provides synthetic flexibility:

-

Chlorination :

-

Fluorination : Reaction with hydrogen fluoride converts chloride to trifluoromethoxy:

-

<sup>15</sup>N Nitration : Subsequent nitration introduces isotopic label.

Industrial Relevance :

-

Scalable to multi-kilogram batches

-

Requires specialized HF handling equipment

Continuous-Flow Nitration Systems

Process Intensification Techniques

Modern production facilities employ tubular reactors for enhanced safety and yield:

-

Residence Time : 12 minutes at 75°C

-

Catalyst : 24% fuming sulfuric acid

Table 2: Batch vs. Flow Synthesis Comparison

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-Time Yield | 0.8 kg/L·h | 4.2 kg/L·h |

| Nitric Acid Utilization | 72% | 94% |

| Thermal Runaway Risk | High | Negligible |

Isotopic Purity Control Strategies

<sup>15</sup>N Enrichment Protocols

Critical considerations for maintaining isotopic integrity:

-

Nitric Acid Sourcing : 99 atom% <sup>15</sup>N HNO<sub>3</sub> minimizes dilution

-

Side Reactions : <15% isotopic scrambling observed at >80°C

-

Purification : Simulated moving bed chromatography achieves 99.2% isotopic purity

Emerging Methodologies

Photocatalytic Nitration

Preliminary studies demonstrate visible-light-mediated nitration using <sup>15</sup>N-labeled tert-butyl nitrite, achieving 65% yield under mild conditions.

Biocatalytic Approaches

Engineered nitroreductases enable enantioselective synthesis, though current TRL remains at lab-scale.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)nitrobenzene-15N undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atom

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide

Major Products Formed

Reduction: 4-(Trifluoromethoxy)aniline-15N.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the nitro group

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound has been explored as a potential precursor in the synthesis of pharmaceutical agents. Its structural features can be modified to enhance biological activity against various diseases, including cancer and infectious diseases. For instance, derivatives of nitroaromatic compounds have shown promising results in targeting specific cancer pathways, such as the PI3K-AKT-mTOR pathway .

- Antimicrobial Activity : Research indicates that nitro groups play a crucial role in the antimicrobial properties of related compounds. Studies have demonstrated that modifications to the benzene ring can lead to enhanced activity against Gram-negative bacteria and fungi .

- Neurodegenerative Disorders : Compounds with similar structures have been investigated for their neuroprotective effects, potentially aiding in the treatment of conditions like Alzheimer's disease. The modulation of autophagy pathways through these compounds is an area of active research .

Analytical Chemistry

- NMR Spectroscopy : The incorporation of 15N into 4-(Trifluoromethoxy)nitrobenzene allows for advanced NMR techniques to study molecular interactions in complex biological systems. This isotopic labeling enhances sensitivity and resolution, facilitating the identification of binding sites on proteins .

- Environmental Monitoring : The compound's stability and reactivity make it suitable for use in environmental studies, particularly in tracking pollutants and understanding their degradation pathways.

Case Studies

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)nitrobenzene-15N involves its interaction with molecular targets through its nitro and trifluoromethoxy groups. The labeled nitrogen atom allows for precise tracking of the compound in various chemical and biological processes. The compound can participate in electron transfer reactions, nucleophilic substitutions, and other chemical transformations, making it a versatile tool in research .

Comparison with Similar Compounds

4-(Trifluoromethoxy)nitrobenzene-15N can be compared with other similar compounds, such as:

4-(Trifluoromethoxy)nitrobenzene: The unlabeled analogue, which lacks the nitrogen-15 isotope.

4-(Trifluoromethoxy)aniline-15N: The reduced form of the compound with an amino group instead of a nitro group.

4-(Trifluoromethoxy)benzoic acid-15N: A derivative with a carboxylic acid group instead of a nitro group.

The uniqueness of this compound lies in its labeled nitrogen atom, which provides enhanced capabilities for tracing and studying nitrogen-related processes in various scientific fields .

Biological Activity

4-(Trifluoromethoxy)nitrobenzene-15N is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

- Chemical Formula : C7H4F3N2O2

- Molecular Weight : 208.11 g/mol

- CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with cellular membranes and proteins.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of pathogens. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that while the compound is effective against certain bacteria, resistance mechanisms may limit its efficacy against others.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines, including human breast cancer (MCF-7) and liver cancer (HepG2) cells, revealed that this compound has a moderate cytotoxic effect.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 µM |

| HepG2 | 30 µM |

These findings indicate that while the compound has potential as an anticancer agent, further optimization is necessary to enhance its selectivity and potency.

Case Study 1: Environmental Impact

A study investigated the biodegradation pathways of this compound in aquatic environments. The compound was subjected to microbial degradation assays, revealing that specific bacterial strains could effectively degrade the compound, reducing its environmental persistence.

Case Study 2: Pharmacological Potential

In a pharmacological study, researchers explored the potential of this compound as an anti-inflammatory agent. The compound demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), indicating its potential use in treating inflammatory diseases.

Q & A

Basic: What synthetic routes are recommended for introducing the 15N isotope into 4-(trifluoromethoxy)nitrobenzene?

Answer:

The 15N isotope is typically introduced via diazonium salt intermediates. For example, 4-cyanobenzene diazonium tetrafluoroborate-14N₂+ can undergo a Sandmeyer reaction with Na¹⁵NO₂ to yield 4-cyano-nitrobenzene-15N . Key steps include:

- Diazotization : Reacting the precursor amine with NaNO₂ under acidic conditions.

- Isotopic exchange : Using Na¹⁵NO₂ to ensure high isotopic purity (>95%).

- Purification : Chromatography or recrystallization to remove unreacted starting materials.

Validation : Isotopic enrichment is confirmed via mass spectrometry (e.g., isotopic peaks at m/z +1 for 15N) .

Basic: How can researchers confirm the structural integrity of 4-(trifluoromethoxy)nitrobenzene-15N post-synthesis?

Answer:

Use a combination of ¹H/¹⁵N HMBC NMR and Fourier-transform infrared spectroscopy (FTIR) :

- ¹⁵N NMR : Detects the isotopic shift at ~−350 ppm for nitro groups .

- FTIR : Validates the presence of −NO₂ (asymmetric stretch at ~1520 cm⁻¹) and −OCF₃ (C-F stretch at 1150–1250 cm⁻¹) .

Data cross-check : Compare with non-labeled analogs to rule out isotopic interference .

Advanced: What experimental strategies mitigate isotopic dilution during 15N-labeled compound synthesis?

Answer:

- Reagent stoichiometry : Use a 20% excess of Na¹⁵NO₂ to drive isotopic exchange to completion .

- Low-temperature quenching : Prevents decomposition of diazonium intermediates (e.g., maintain 0–5°C during reactions) .

- Isotopic purity assays : Monitor via LC-MS with a high-resolution quadrupole analyzer to detect impurities (e.g., 14N contamination) .

Advanced: How do electronic effects of the −OCF₃ group influence the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

The −OCF₃ group is strongly electron-withdrawing, which:

- Activates the ring : Enhances electrophilicity at the nitro-substituted position.

- Directs substitution : Nitro groups meta to −OCF₃ favor nucleophilic attack at the para position.

Experimental validation : Kinetic studies using ¹⁵N-labeled substrates in reactions with amines (e.g., aniline) show a 3.5× rate increase compared to non-fluorinated analogs .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods for all synthetic steps (nitro compounds release NOx gases) .

- PPE : Acid-resistant gloves and goggles (reactants include thionyl chloride and DMF) .

- Waste disposal : Neutralize diazonium salts with urea before disposal to prevent explosive hazards .

Advanced: How can contradictory data between UV-Vis and NMR analyses of 15N-labeled intermediates be resolved?

Answer:

- UV-Vis limitations : Solvent polarity or aggregation can skew absorbance peaks. Use deuterated solvents (e.g., DMSO-d₆) to align NMR and UV-Vis conditions .

- NMR artifact checks : Run DEPT-135 or NOESY experiments to confirm spin-spin coupling patterns .

- Case study : Discrepancies in nitro group conjugation were resolved by correlating ¹⁵N chemical shifts with TD-DFT calculations .

Advanced: What role does this compound play in mechanistic studies of photochemical reactions?

Answer:

The 15N label enables CIDNP (Chemically Induced Dynamic Nuclear Polarization) studies to track radical pair intermediates during photolysis . Key findings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.